
(4R,6S)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,6S)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid is an organic compound with a unique structure characterized by a cyclohexene ring substituted with a hydroxyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6S)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid typically involves several steps. One common method is the Sharpless asymmetric dihydroxylation, which introduces the hydroxyl group with high enantioselectivity. This is followed by regiospecific nucleophilic hydride opening of the cyclic sulfite/sulfate . Another approach involves the use of (S)-(-)-Malic acid as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,6S)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can yield an alcohol .
Wissenschaftliche Forschungsanwendungen
(4R,6S)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme-substrate interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of (4R,6S)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (4R,6S)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid include:
Menisdaurigenin: A compound with a similar cyclohexene structure but different functional groups.
Coculauril: Another compound with a similar core structure but different stereochemistry.
Uniqueness
What sets this compound apart is its specific stereochemistry and functional groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
894415-72-6 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(4R,6S)-6-hydroxy-4-methylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-5-2-3-6(8(10)11)7(9)4-5/h3,5,7,9H,2,4H2,1H3,(H,10,11)/t5-,7+/m1/s1 |
InChI-Schlüssel |
USANAFDCLKJQFV-VDTYLAMSSA-N |
Isomerische SMILES |
C[C@@H]1CC=C([C@H](C1)O)C(=O)O |
Kanonische SMILES |
CC1CC=C(C(C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)

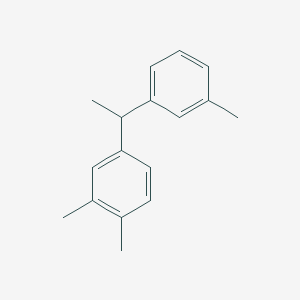
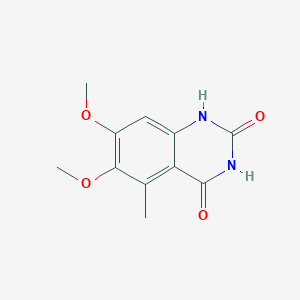
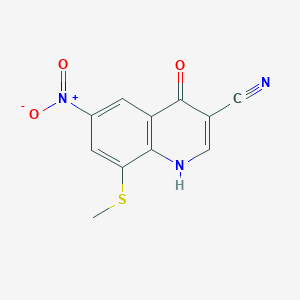
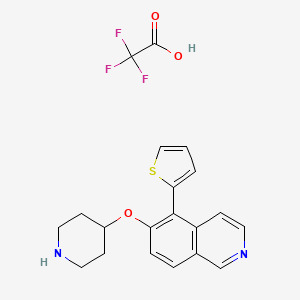
![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)

phosphanium bromide](/img/structure/B12611416.png)
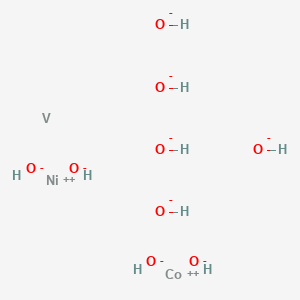
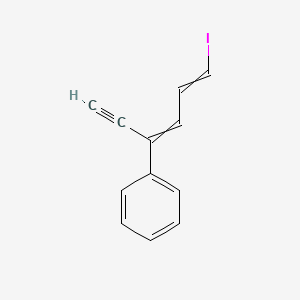

![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12611433.png)
![2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12611436.png)
